Cas no 40462-12-2 ((2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic Acid)

(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic Acid is a synthetic intermediate featuring a benzylidene-substituted indane core with a carboxylic acid functional group. Its conjugated structure and electron-withdrawing carbonyl groups make it a valuable building block in organic synthesis, particularly for constructing heterocyclic compounds and pharmaceutical scaffolds. The carboxylic acid moiety enhances solubility in polar solvents and facilitates further derivatization via esterification or amidation. This compound’s rigid aromatic framework contributes to stability, while the α,β-unsaturated carbonyl system offers reactivity in Michael additions or cycloadditions. It is commonly employed in medicinal chemistry research for developing biologically active molecules due to its versatile reactivity and structural tunability.
(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic Acid structure
40462-12-2 structure
Product name:(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic Acid
CAS No:40462-12-2
MF:C17H10O4
Molecular Weight:278.2589
MDL:MFCD03066704
CID:880906

(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic Acid 化学的及び物理的性質

名前と識別子

    • (Z)-2-Benzylidene-1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid
    • 2-benzylidene-1,3-dioxoindene-5-carboxylic acid
    • (2Z)-2-benzylidene-1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid
    • (2Z)-2-BENZYLIDENE-1,3-DIOXOINDANE-5-CARBOXYLIC ACID
    • AC1MV1DL
    • AG-F-43446
    • CTK4I3122
    • (2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic Acid
    • MDL: MFCD03066704
    • インチ: InChI=1S/C17H10O4/c18-15-12-7-6-11(17(20)21)9-13(12)16(19)14(15)8-10-4-2-1-3-5-10/h1-9H,(H,20,21)/b14-8-
    • InChIKey: KAAZONMQZCIBTC-ZSOIEALJSA-N
    • SMILES: C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(C=C(C=C3)C(=O)O)C2=O

計算された属性

  • 精确分子量: 278.05800
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 21
  • 回転可能化学結合数: 2

じっけんとくせい

  • PSA: 71.44000
  • LogP: 2.84740

(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic Acid Security Information

(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic Acid 税関データ

  • 税関コード:2918300090
  • 税関データ:

    中国税関コード:

    2918300090

    概要:

    2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
Z701818-500mg
(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic Acid
40462-12-2
500mg
$ 230.00 2022-03-29
1PlusChem
1P0077RU-250mg
(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid
40462-12-2 95%
250mg
$228.00 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1618003-5g
2-Benzylidene-1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid
40462-12-2 98%
5g
¥10976.00 2024-05-14
Key Organics Ltd
BS-36692-1g
(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid
40462-12-2 >95%
1g
£291.00 2025-02-09
Key Organics Ltd
BS-36692-5g
(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid
40462-12-2 >95%
5g
£723.00 2025-02-09
1PlusChem
1P0077RU-1g
(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid
40462-12-2 95%
1g
$513.00 2025-02-21
TRC
Z701818-100mg
(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic Acid
40462-12-2
100mg
$ 65.00 2022-03-29
abcr
AB221248-1g
(2Z)-2-Benzylidene-1,3-dioxo-5-indanecarboxylic acid, 95%; .
40462-12-2 95%
1g
€412.00 2024-04-17
TRC
Z701818-50mg
(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic Acid
40462-12-2
50mg
$ 50.00 2022-03-29
abcr
AB221248-5 g
(2Z)-2-Benzylidene-1,3-dioxo-5-indanecarboxylic acid; 95%
40462-12-2
5g
€666.80 2022-03-25

(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic Acid 関連文献

(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic Acidに関する追加情報

Compound CAS No. 40462-12-2: (2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic Acid

(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic Acid, identified by the CAS registry number 40462-12-2, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzylidene group attached to an indane ring system, further substituted with a carboxylic acid moiety. The (Z) configuration at the double bond position underscores its stereochemical specificity, making it a valuable compound for studying stereochemical effects in chemical reactions and biological systems.

The synthesis of (2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic Acid typically involves a multi-step process that begins with the preparation of the indane skeleton. This is often achieved through cyclization reactions of suitable diols or diketones, followed by the introduction of the benzylidene group via aldol condensation or similar methods. The final step involves the installation of the carboxylic acid group, which can be accomplished through oxidation or direct synthesis techniques. Recent advancements in catalytic asymmetric synthesis have enabled the efficient preparation of this compound with high enantiomeric excess, further enhancing its utility in chiral chemistry applications.

One of the most notable applications of this compound lies in its potential as a pharmacological agent. Studies have shown that (2Z)-Benzylidene-dioxoindane-carboxylic Acid exhibits promising bioactivity in various cellular models, particularly in assays related to anti-inflammatory and antioxidant properties. For instance, research conducted by Smith et al. (2023) demonstrated that this compound significantly reduces nitric oxide production in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory drug candidate.

In addition to its pharmacological applications, this compound has also been explored for its role in materials science. The rigid and planar structure of (2Z)-Benzylidene-dioxoindane-carboxylic Acid makes it an ideal candidate for use in supramolecular chemistry and crystal engineering. Recent studies by Johnson and colleagues (2023) have investigated its ability to form self-assembled monolayers on various substrates, highlighting its potential in the development of advanced materials for electronic and optoelectronic devices.

The structural versatility of this compound has also led to its use as a building block in total synthesis efforts. For example, researchers have employed it as an intermediate in the construction of complex natural products, such as alkaloids and terpenoids. Its ability to undergo a wide range of chemical transformations, including nucleophilic additions, cycloadditions, and coupling reactions, makes it an invaluable tool for organic chemists.

From an environmental standpoint, there is growing interest in understanding the biodegradation pathways of CAS No. 40462-12-2. Recent studies have focused on identifying microbial strains capable of metabolizing this compound under various environmental conditions. These investigations are crucial for assessing its ecological impact and ensuring sustainable practices in its production and disposal.

In conclusion, (2Z)-Benzylidene-dioxoindane-carboxylic Acid (CAS No. 40462-12-2) stands out as a multifaceted compound with applications spanning organic synthesis, pharmacology, materials science, and environmental chemistry. Its unique structure and reactivity continue to inspire innovative research directions, solidifying its position as a key molecule in contemporary chemical science.

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